N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of substituted thiazoles These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride.
Formation of the Thiadiazole Ring: This involves the reaction of the acetylated thiazole with hydrazine derivatives under controlled conditions.
Final Coupling: The final step involves coupling the thiadiazole intermediate with a suitable carboxylic acid derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the process.
Chemical Reactions Analysis
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide: This compound has a similar thiazole structure but lacks the thiadiazole ring.
N-(5-acetyl-4-phenylthiazol-2-yl)-2-fluorobenzamide: This compound contains a fluorobenzamide group instead of the thiadiazole ring.
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide: This compound has an ethylsulfonylbenzamide group, providing different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-3-7-12-15(25-21-20-12)16(23)19-17-18-13(14(24-17)10(2)22)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVILYEUFAUQWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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